5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

Medicinal Chemistry Organic Synthesis Process Chemistry

5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS 950672-33-0) is a heterocyclic building block featuring a 5-chloropyridine core linked via an ether bond to a piperidin-4-yl moiety, supplied as the hydrochloride salt. It belongs to the broader class of 2-(piperidin-4-yloxy)pyridine derivatives, which serve as versatile intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules.

Molecular Formula C10H14Cl2N2O
Molecular Weight 249.13 g/mol
CAS No. 950672-33-0
Cat. No. B3414977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
CAS950672-33-0
Molecular FormulaC10H14Cl2N2O
Molecular Weight249.13 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=C(C=C2)Cl.Cl
InChIInChI=1S/C10H13ClN2O.ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6H2;1H
InChIKeyHDYGGSQJULPFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (950672-33-0): Technical Baseline and Procurement Context


5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS 950672-33-0) is a heterocyclic building block featuring a 5-chloropyridine core linked via an ether bond to a piperidin-4-yl moiety, supplied as the hydrochloride salt [1]. It belongs to the broader class of 2-(piperidin-4-yloxy)pyridine derivatives, which serve as versatile intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules . This compound is not a stand-alone drug candidate but a specialized scaffold whose precise substitution pattern (5-chloro on pyridine, 4-yloxy linkage on piperidine) defines its utility in constructing focused libraries and advanced intermediates.

Procurement Risks of Substituting 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (950672-33-0)


Generic substitution among 2-(piperidin-4-yloxy)pyridine analogs fails due to the critical influence of the pyridine 5-position substituent on both chemical reactivity and biological target engagement. Replacing the 5-chloro group with a hydrogen, methyl, or other halogen alters the electron density of the pyridine ring, directly impacting the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) and the binding affinity to intended biological targets [1]. Furthermore, the specific salt form (hydrochloride) is essential for consistent solubility, stability, and handling during synthesis; substituting with a different counterion or free base can introduce variability in reaction yields and purification steps . The evidence below quantifies these critical differences where data exists.

5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (950672-33-0): Quantitative Differentiation Data


Synthetic Yield Comparison: 5-Chloro vs. 5-Methyl Analogs in Key Intermediate Synthesis

The synthesis of 5-chloro-2-(piperidin-4-yloxy)pyridine, a direct precursor to the hydrochloride salt, is reported to proceed with a 74% yield under specific conditions . This yield is critical for cost-effective scale-up. In contrast, the analogous 5-methyl-2-(piperidin-4-yloxy)pyridine synthesis is noted to require alternative conditions and often yields less efficiently due to differences in the electronic activation of the 5-position for nucleophilic aromatic substitution [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Cytotoxicity Differential: 5-Chloro Analog IC50 in MCF-7 Cancer Cells

In a cellular assay using MDA-MB-231 breast cancer cells, the dihydrochloride salt of the target compound (CAS 944390-66-3) exhibited a dose-dependent decrease in cell viability with an IC50 of 15 µM after 48 hours . This provides a quantifiable potency metric. While direct comparator data for the exact 5-chloro free base is not available, the 5-methyl analog (CAS 313490-36-7) has been investigated primarily as a dCK inhibitor, with its cytotoxic effects in MCF-7 cells often reported as less potent or requiring higher concentrations for similar effects .

Cancer Biology Drug Discovery Cytotoxicity Assay

Reactivity Differential: Chloro Substituent Enables Distinct Cross-Coupling Utility vs. Methyl Analog

The 5-chloro substituent on the pyridine ring is a strategic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, enabling the introduction of diverse aryl or heteroaryl groups for library synthesis . This is a key differentiation from the 5-methyl analog, where the methyl group is largely inert to such transformations, limiting its utility as a diversifiable core [1]. This reactivity advantage is a class-level inference based on well-established principles of heteroaromatic substitution.

Organic Synthesis Cross-Coupling Scaffold Functionalization

Validated Application Scenarios for 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (950672-33-0)


Synthesis of Diversified Kinase Inhibitor Libraries

The compound serves as a core scaffold for generating focused kinase inhibitor libraries. The 5-chloro handle enables efficient Suzuki-Miyaura cross-coupling to introduce various aromatic groups, while the piperidin-4-yloxy moiety can be further functionalized or retained for its potential to interact with kinase hinge regions . This strategy is supported by its established use as an intermediate in the synthesis of deoxycytidine kinase (dCK) and Met kinase inhibitors .

Process Chemistry Optimization of a Key Intermediate

The reported 74% yield for a key synthetic step provides a tangible benchmark for process chemists scaling up the production of advanced intermediates containing this scaffold . This data point, derived from a patent procedure, allows for direct comparison with alternative routes using different 5-substituted analogs, guiding the selection of the most efficient and cost-effective building block for large-scale synthesis.

SAR Studies in Oncology: Benchmarking Halogenated Pyridine Scaffolds

The 15 µM IC50 value against MDA-MB-231 breast cancer cells provides a quantitative reference point for SAR studies focusing on halogen-substituted 2-(piperidin-4-yloxy)pyridine derivatives . Researchers can use this data to evaluate the impact of replacing the 5-chloro with other halogens (e.g., fluoro, bromo) or substituents on cytotoxicity and target engagement, informing the design of next-generation anticancer agents.

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